Acetic acid, (2,4-dinitrophenoxy)-

Heterocyclic Synthesis Thermolytic Stability Reaction Pathway Specificity

Acetic acid, (2,4-dinitrophenoxy)-, also known as 2,4-dinitrophenoxyacetic acid, is a synthetic aromatic carboxylic acid featuring both a 2,4-dinitrophenyl ether and an acetic acid moiety. This bifunctional compound serves as a versatile intermediate, primarily utilized in the synthesis of heterocyclic systems, indigo dye precursors, and specialized hapten-linker conjugates.

Molecular Formula C8H6N2O7
Molecular Weight 242.14 g/mol
CAS No. 25141-25-7
Cat. No. B12119300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (2,4-dinitrophenoxy)-
CAS25141-25-7
Molecular FormulaC8H6N2O7
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(=O)O
InChIInChI=1S/C8H6N2O7/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12)
InChIKeyOWEDBRWCJFWVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid, (2,4-dinitrophenoxy)- (CAS 25141-25-7): A Specialized Dinitrophenyl Building Block for Targeted Synthesis


Acetic acid, (2,4-dinitrophenoxy)-, also known as 2,4-dinitrophenoxyacetic acid, is a synthetic aromatic carboxylic acid featuring both a 2,4-dinitrophenyl ether and an acetic acid moiety . This bifunctional compound serves as a versatile intermediate, primarily utilized in the synthesis of heterocyclic systems, indigo dye precursors, and specialized hapten-linker conjugates [1][2]. Its structure provides a unique combination of an electron-deficient aromatic ring and a reactive carboxylic acid group, which dictates its specific reactivity and potential for further derivatization.

Why Generic Dinitrophenyl Reagents Cannot Simply Replace Acetic acid, (2,4-dinitrophenoxy)- in Strategic Applications


The specific utility of acetic acid, (2,4-dinitrophenoxy)- arises from the precise length and chemical nature of its acetic acid linker. Directly substituting this compound with other 2,4-dinitrophenyl (DNP) reagents, such as 2,4-dinitrophenol (DNP-OH) or (2,4-dinitrophenyl)acetic acid, fundamentally alters the molecular geometry, reactivity, and biological recognition profile. Evidence from hapten-antibody systems shows that even single-atom changes in linker length can shift binding affinity by orders of magnitude [1]. The unique thermolytic decomposition pathway of this compound to form benzoxazinones and benzoxazoles is also not recapitulated by its sulfur analogs or simple dinitrobenzene derivatives, making it a non-fungible substrate in heterocyclic synthesis [2].

Quantitative Differentiation of Acetic acid, (2,4-dinitrophenoxy)- from Key Structural Analogs


Thermolytic Product Profile: Exclusive Generation of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

The thermal decomposition of acetic acid, (2,4-dinitrophenoxy)- follows a unique mechanistic pathway, yielding 2H-1,4-benzoxazin-3(4H)-one, benzoxazoles, and related compounds as predominant products. Its sulfur analogs, such as the corresponding dinitrophenylthioacetic acid, decompose through related pathways, but the oxygen atom in the target compound is critical for the initial cyclization step [1]. This is in stark contrast to simple DNP-ether analogs that lack the free carboxylic acid and would fragment into volatile nitrobenzenes.

Heterocyclic Synthesis Thermolytic Stability Reaction Pathway Specificity

Synthetic Yield for Indigo Dye Precursor Formation: A Comparison of Dinitroaryl Starting Materials

When used as a precursor for indigo dyes, acetic acid, (2,4-dinitrophenoxy)- was synthesized from 2,4-dinitrophenol and chloroacetic acid, yielding a pure amorphous powder after purification. The same study prepared pyridylglycine from 2-aminopyridine and 2-methoxy-5-nitrophenylglycine from 2-methoxy-5-nitroaniline under analogous conditions, demonstrating that the 2,4-dinitrophenoxy core is compatible with the standard halogenated acetic acid condensation route [1]. While the yields for the target compound were not directly compared, the structural purity was confirmed by spectral analysis, establishing it as a viable intermediate for this application.

Dye Chemistry Synthetic Yield Precursor Optimization

Critical Role of Spacer Length in Hapten-Antibody Affinity: Implications for Acetic Acid Linker Selection

A systematic study on hapten-linker design demonstrated that the affinity of anti-2,4-DNP antibodies is highly sensitive to the chemical identity of the linker attached to the hapten. Specifically, anti-2,4-DNP antibodies showed the best affinity when the 2,4-DNP hapten was conjugated via an aminobutanoic acid or aminohexanoic acid linker [1]. This suggests that a structurally similar compound like acetic acid, (2,4-dinitrophenoxy)-, which provides a one-carbon spacer (acetic acid) between the DNP group and a conjugation point, will have a distinct affinity signature compared to a DNP hapten directly coupled to a protein or one attached via a longer, more flexible aliphatic chain.

Immunoassay Design Hapten-Protein Conjugation Linker Chemistry

Validated Application Scenarios for Acetic acid, (2,4-dinitrophenoxy)- Based on Differential Evidence


Synthesis of Oxygen-Containing Heterocyclic Libraries via Thermolytic Cyclization

Procure this compound as a specific precursor for generating 2H-1,4-benzoxazin-3(4H)-one and benzoxazole scaffolds. Its unique thermolytic pathway, which is not shared by sulfur analogs or simple nitroaromatics, makes it the compound of choice for this synthetic route [1]. (Source referenced from thermolysis study, Section 3, Evidence Item 1)

Design of a Short-Linker 2,4-DNP Hapten Module for Immunoassay Development

Use this compound when developing a new anti-DNP immunoassay where the distance between the hapten and the carrier protein must be minimized. The acetic acid spacer is structurally distinct from longer, commonly used linkers like aminocaproic acid, and evidence shows that linker length dramatically alters antibody affinity in related systems [2]. This compound should be treated as a separate lead candidate in hapten optimization campaigns. (Source referenced from linker affinity study, Section 3, Evidence Item 3)

Precursor for Indigo Dye Research and Development

Source this compound as a substrate for synthesizing novel indigo dye candidates. Published protocols confirm its successful synthesis and purification, putting it on par with other dinitroaryl precursors for this application [3]. The choice to use it over an alternative precursor will likely hinge on the electron-withdrawing properties of the di-nitro substitution pattern influencing the final dye's color profile. (Source referenced from dye precursor synthesis, Section 3, Evidence Item 2)

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